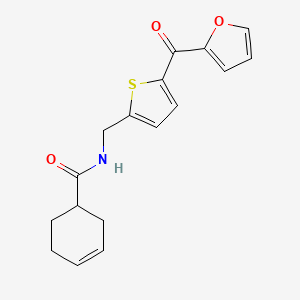

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

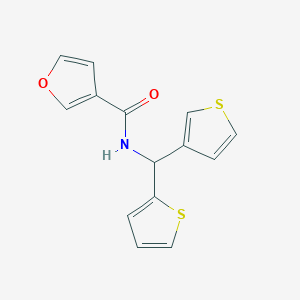

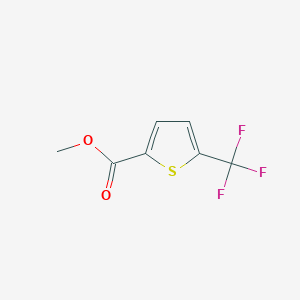

“N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can be used to synthesize aminothiophene derivatives . Another method involves the Suzuki-Miyaura cross-coupling of 4-bromo-2-thiophenecarbaldehyde and phenylboronic acid to obtain the corresponding coupling product, which yields the corresponding carboxylic acid upon subsequent oxidation .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a thiophene ring as a key component . The thiophene ring is a five-membered ring containing one sulfur atom .Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo a variety of chemical reactions. For example, the Gewald reaction can be used to synthesize aminothiophene derivatives .Scientific Research Applications

Synthesis and Chemical Reactions

- 1,3-Dipolar Cycloaddition Reactions : Thiophene carbonitrile N-oxides undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, producing isoxazolines and isoxazoles. These reactions are foundational for synthesizing complex heterocyclic compounds (Iwakura et al., 1968).

- Phosphine-Catalyzed Annulations : Efficient synthesis of cyclohexenes through phosphine-catalyzed [4 + 2] annulations, indicating potential pathways for creating compounds with similar structures to the target molecule (Tran & Kwon, 2007).

Heterocyclic Compounds Synthesis

- Heteroaromaticity Studies : Synthesis and reactions of α-acetylenic ketones containing nitrofuran ring highlight the versatility of furan derivatives in synthesizing heteroaromatic compounds (Sasaki & Yoshioka, 1971).

- Cyclometallation of N, N-Dimethyl-3-furancarbothioamide : Demonstrates the potential for creating metal complexes with furan derivatives, which could have applications in catalysis and material science (Nonoyama, 1990).

Multi-component Synthesis

- An efficient method for synthesizing highly functionalized bifurans and 2-(thiophen-2-yl)furans through a multi-component synthesis involving furan or thiophene-2-carbonyl chloride demonstrates the compound's utility in constructing complex molecular architectures (Sayahi et al., 2015).

Biological Applications and Material Science

- Novel Chalcone Derivatives : Synthesis and evaluation of chalcone derivatives involving the furan and thiophene motifs show potential antioxidant activities, highlighting the biomedical applications of such structures (Prabakaran et al., 2021).

- Biobased Polyamides : Studies on FDCA-based semi-aromatic polyamides indicate the utility of furan derivatives in producing environmentally friendly materials with excellent thermal properties (Jiang et al., 2016).

Mechanism of Action

While the specific mechanism of action for “N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide” is not mentioned in the search results, it’s worth noting that some furan- and thiophene-2-carbonyl amino acid derivatives have been shown to activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 .

Future Directions

Thiophene-based analogs, including “N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide”, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the development of more potent pharmaceutical agents based on these structures could be a promising direction for future research .

Properties

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c19-16(14-7-4-10-21-14)15-9-8-13(22-15)11-18-17(20)12-5-2-1-3-6-12/h1-2,4,7-10,12H,3,5-6,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCCXLRMPZLGQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-Fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![ethyl 3-(morpholine-4-carbonyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2673116.png)

![1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2673117.png)

![N-[(1,3-benzothiazol-2-yl)methyl]-6-chloropyridine-3-sulfonamide](/img/structure/B2673119.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2673122.png)

![N-(3-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2673124.png)

![ethyl 2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxylate](/img/structure/B2673126.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2673132.png)